![molecular formula C21H27N3O B5167665 (1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B5167665.png)
(1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic compound with a unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Introduction of the pyridine moiety: This step involves the alkylation of the spirocyclic intermediate with a 3-methylpyridine derivative under basic conditions.
Final functionalization: The hydroxyl group is introduced through a selective reduction or hydrolysis step, depending on the protecting groups used in the previous steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated spirocyclic system.
Substitution: The pyridine moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the fully saturated spirocyclic compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, (1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is investigated for its potential therapeutic properties. Its unique structure may confer specific binding properties to biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its spirocyclic structure can impart unique mechanical and chemical properties to polymers and other materials.
Mecanismo De Acción
The mechanism of action of (1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. This binding can affect various signaling pathways and biochemical processes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol: Unique due to its spirocyclic structure and specific functional groups.
Spiro[cyclohexane-1,4’-piperidine]: Similar spirocyclic core but lacks the pyridine moiety.
1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]cyclohexane: Similar functional groups but lacks the spirocyclic structure.
Uniqueness
The uniqueness of (1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its combination of a spirocyclic core with a pyridine moiety, which imparts specific chemical and biological properties not found in other similar compounds.
Propiedades
IUPAC Name |
(1R,2R)-1-[methyl-[(3-methylpyridin-2-yl)methyl]amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-15-6-5-11-23-18(15)14-24(2)19-16-7-3-4-8-17(16)21(20(19)25)9-12-22-13-10-21/h3-8,11,19-20,22,25H,9-10,12-14H2,1-2H3/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKGRSCABPIYDJ-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)C2C(C3(CCNCC3)C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CC=C1)CN(C)[C@H]2[C@@H](C3(CCNCC3)C4=CC=CC=C24)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S*,5R*)-6-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5167590.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B5167597.png)
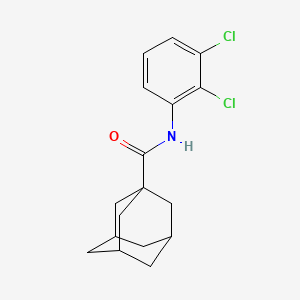
![2-amino-4-(3-fluorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5167610.png)
![2,4-DIETHYL 3-METHYL-5-[5-PHENYL-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]THIOPHENE-2,4-DICARBOXYLATE](/img/structure/B5167619.png)
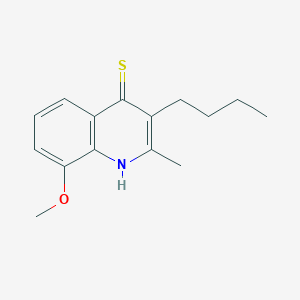
![3,4-dimethoxy-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5167629.png)
![4-[(3-Bromophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B5167632.png)
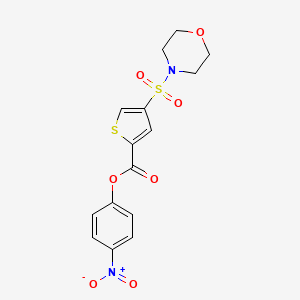


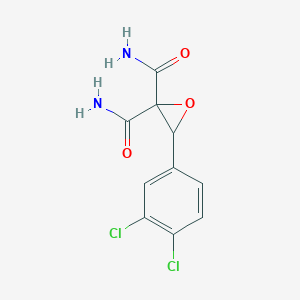
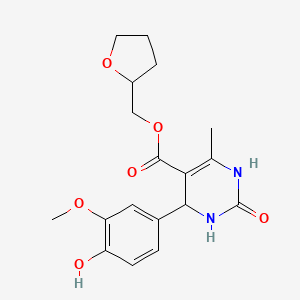
![2-[(4-chlorobenzyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5167678.png)
